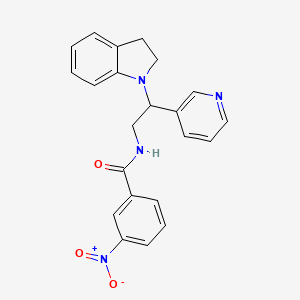

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, due to its structural components, falls within the realm of complex organic molecules, often investigated for their potential biological activities and chemical properties. The presence of indole, pyridine, and nitrobenzamide moieties suggests a rich field of study in terms of synthetic strategies, chemical behavior, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from basic building blocks like indoles and pyridines. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the target molecule, was achieved through indolization under Fischer conditions followed by the Japp-Klingemann method and subsequent amidification processes (Menciu et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray diffraction, NMR, and crystallography. For example, the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its crystal structure, optimizing geometric bond lengths and angles through density functional theory (DFT) (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving these compounds often explore their reactivity under various conditions, aiming to modify the structure or introduce new functional groups. The reactivity can be influenced by the presence of the nitro group, which can undergo reduction or participate in nucleophilic substitution reactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of these compounds in different environments. These properties are determined by the compound's molecular structure and influence its application and handling.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability, are defined by the functional groups present in the molecule. Studies on related compounds often involve exploring these properties to understand their potential as drug candidates or in other applications.

Aplicaciones Científicas De Investigación

Antiallergic Agents

New derivatives of N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the quest for novel antiallergic compounds. These compounds, through variations in indole substituents and alkanoic chain lengths, have shown promising antiallergic potency. Specifically, one amide demonstrated a significantly higher potency than astemizole in histamine release assays, indicating potential applications in allergy treatment (Menciu et al., 1999).

Antimycobacterial Activity

Research on nitrobenzamide derivatives has uncovered a series of compounds with considerable in vitro antitubercular activity. Four specific derivatives were identified with excellent Minimum Inhibitory Concentration (MIC) values, providing a new direction for antitubercular drug development (Wang et al., 2019).

Antitumor Agents

The synthesis and study of N-aryl(indol-3-yl)glyoxamides have shown significant cytotoxic activity against various cancer cell lines. The presence of N-(pyridin-4-yl) moiety was crucial for activity, with one derivative showing activity as potent as leading compounds in this category (Marchand et al., 2009).

Nanoparticle Synthesis

A nickel(II) complex of a related nitrobenzamide compound has been synthesized and used as a precursor for nickel sulfide nanocrystals, demonstrating potential applications in materials science (Saeed et al., 2013).

Catalysis in Organic Synthesis

Certain benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes have shown efficiency as catalysts for Friedel–Crafts alkylations, highlighting their utility in synthetic organic chemistry (Huang et al., 2011).

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.

Mode of action

The exact mode of action would depend on the specific receptors that the compound binds to. Generally, these compounds can cause changes in cell function by binding to and activating or inhibiting these receptors .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The result of the compound’s action would depend on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-22(17-6-3-8-19(13-17)26(28)29)24-15-21(18-7-4-11-23-14-18)25-12-10-16-5-1-2-9-20(16)25/h1-9,11,13-14,21H,10,12,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEFPLMKBBDEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)